molecular formula C4H5ClO B1220758 (1-Chloroethenyl)oxirane CAS No. 3132-77-2

(1-Chloroethenyl)oxirane

Cat. No. B1220758
CAS RN: 3132-77-2
M. Wt: 104.53 g/mol
InChI Key: JUFJKQAEILBFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Chloroethenyl)oxirane” is a metabolite of β-chloroprene . It is known to be involved in various biological processes, including reactive oxidative metabolites and glutathione depletion .


Synthesis Analysis

The production of “(1-Chloroethenyl)oxirane” involves dehydrochlorinating (1,2-dichloroethyl)-oxirane with a solution of the sodium salt of an alcohol having at least 5 carbon atoms in said alcohol .


Molecular Structure Analysis

“(1-Chloroethenyl)oxirane” is a bifunctional chloroprene metabolite . It has been studied for its potential DNA cross-linking and ability to induce apoptosis .


Chemical Reactions Analysis

“(1-Chloroethenyl)oxirane” is metabolized to reactive metabolites via microsomal oxidation to a diepoxide . It forms DNA adducts and is known to cause interstrand cross-linking at deoxyguanosine residues within 5’-GC and 5’-GGC sites .

Scientific Research Applications

DNA Cross-Linking and Apoptotic Potential

(1-Chloroethenyl)oxirane has been studied for its potential to cause DNA cross-linking, which is a form of DNA damage where two strands of the DNA double helix are linked together . This cross-linking can lead to apoptosis, or programmed cell death, which is a critical process in cancer treatment and research. The compound’s efficiency in inducing apoptosis has been compared to structurally similar compounds, providing valuable insights into its potential use in cancer research .

Elucidating Molecular Mechanisms of Toxicity

The compound is used to understand the molecular and cellular mechanisms of chloroprene toxicity . Chloroprene is a large-scale industrial chemical, and its metabolites, including (1-Chloroethenyl)oxirane, have been implicated in its carcinogenicity. By studying (1-Chloroethenyl)oxirane, researchers aim to elucidate the pathways and mechanisms through which chloroprene exerts its toxic effects .

Comparative Toxicology

Research involving (1-Chloroethenyl)oxirane also includes comparative studies with other compounds like diepoxybutane (DEB) and epichlorohydrin (ECH). These comparisons help in understanding the relative toxicological profiles and apoptotic potentials of these compounds, which is important for risk assessment and safety evaluations in industrial settings .

Physiologically-Based Pharmacokinetic (PBPK) Modeling

(1-Chloroethenyl)oxirane is used in PBPK models to predict the depletion of glutathione (GSH) in response to β-chloroprene exposure . GSH depletion is a marker of oxidative stress and is associated with toxicity and carcinogenicity. PBPK modeling with (1-Chloroethenyl)oxirane helps in understanding the dose-dependence and kinetics of GSH depletion, which is crucial for assessing the health risks of chloroprene exposure .

Gene Expression Studies

The compound’s impact on gene expression, particularly in pathways related to oxidative stress and GSH metabolism, is another area of application. By studying how (1-Chloroethenyl)oxirane affects gene expression, researchers can identify the most sensitive pathways and potentially develop targeted interventions for diseases associated with oxidative stress .

Carcinogenicity Assessment

The role of (1-Chloroethenyl)oxirane in the formation of DNA adducts makes it a valuable compound for studying the carcinogenic potential of chloroprene. Understanding the formation and repair of DNA adducts is essential for assessing the cancer risk associated with exposure to chloroprene and its metabolites .

Industrial Safety and Hazard Evaluation

Given its role as a metabolite of chloroprene, (1-Chloroethenyl)oxirane is also important in the context of industrial safety. Its study helps in evaluating the hazards associated with chloroprene use in manufacturing processes and in developing appropriate safety protocols to protect workers .

Development of Therapeutic Agents

While the primary focus of research on (1-Chloroethenyl)oxirane has been related to its toxicological effects, the mechanisms by which it interacts with DNA could also inform the development of novel therapeutic agents. By understanding its cross-linking activity, researchers may be able to design drugs that target specific DNA sequences or structures in disease states .

Mechanism of Action

The mechanism of action of “(1-Chloroethenyl)oxirane” involves the production of reactive metabolites from β-chloroprene. The PBPK model describes both the unstable oxirane metabolite, 2-CEO, and metabolism of the more stable oxirane, 1-CEO, to reactive metabolites via microsomal oxidation to a diepoxide .

Future Directions

Future research on “(1-Chloroethenyl)oxirane” could focus on elucidating the molecular and cellular mechanisms of chloroprene toxicity . This includes further studies on its potential DNA cross-linking and ability to induce apoptosis .

properties

IUPAC Name

2-(1-chloroethenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO/c1-3(5)4-2-6-4/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFJKQAEILBFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1CO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282683
Record name (1-chloroethenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Chloroethenyl)oxirane

CAS RN

3132-77-2
Record name 2-(1-Chloroethenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3132-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 36615
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003132772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC36615
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC27331
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-chloroethenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Chloroethenyl)oxirane
Reactant of Route 2
(1-Chloroethenyl)oxirane
Reactant of Route 3
Reactant of Route 3
(1-Chloroethenyl)oxirane
Reactant of Route 4
Reactant of Route 4
(1-Chloroethenyl)oxirane
Reactant of Route 5
(1-Chloroethenyl)oxirane
Reactant of Route 6
Reactant of Route 6
(1-Chloroethenyl)oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.